molecular formula C6H8O B572437 3-Ethynyl-3-methyloxetane CAS No. 1290541-27-3

3-Ethynyl-3-methyloxetane

Cat. No. B572437
M. Wt: 96.129
InChI Key: MFMBEVUFBLJCBC-UHFFFAOYSA-N
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Description

3-Ethynyl-3-methyloxetane is a chemical compound with the molecular formula C6H8O . It has a molecular weight of 96.13 . The compound is typically stored in a refrigerator and is in liquid form .


Molecular Structure Analysis

The molecular structure of 3-Ethynyl-3-methyloxetane is represented by the InChI code 1S/C6H8O/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3 . The compound’s structure can also be represented by the SMILES string CC1(COC1)C#C .


Physical And Chemical Properties Analysis

3-Ethynyl-3-methyloxetane has a density of 0.95±0.1 g/cm3 (20 ºC 760 Torr), a boiling point of 90.3±29.0 ºC (760 Torr), and a flash point of -3.1±20.0 ºC . The compound is sparingly soluble, with a solubility of 13 g/L at 25 ºC .

Scientific Research Applications

  • Polymerization Studies : Ethyl-3-(acryloyloxy)methyloxetane, a monomer bearing an oxetane group, was polymerized via Atom Transfer Radical Polymerization (ATRP), revealing no ring opening of the oxetane group during polymerization. This study contributes to the understanding of polymerization processes involving oxetane derivatives (Singha, Ruiter, & Schubert, 2005).

  • Copolymerization and Polymer Electrolytes : The copolymerization of different oxetane-derived monomers, including 3-(2-cyano-ethoxy)methyl- and 3-(methoxy-(triethylenoxy))methyl-3′-methyloxetane, showed potential applications as polymer electrolytes for lithium batteries, with significant ion conductivity (Ye et al., 2012).

  • Photophysical Properties of Crosslinkable Molecules : Research on the synthesis of crosslinkable multi-branched ethynyl fluorene-labeled molecules indicated their potential application in full-color displays or solid-state lighting due to their photophysical properties (Hu, Wang, & Hou, 2012).

  • Energetic Polymers and Propellants : The thermal characteristics of energetic polymers based on oxetane derivatives, including 3-azidomethyl-3'-methyloxetane, were studied, indicating their utility in energetic propellant binders due to their low glass transition temperatures and significant decomposition enthalpies (Liu, Hsiue, & Chiu, 1995).

  • Antimicrobial Applications : A study on copolyoxetanes with quaternary ammonium and PEG-like side chains showed their antimicrobial effectiveness against various pathogens, indicating potential therapeutic applications due to their biocompatibility and tunable compositions (Chakrabarty et al., 2011).

  • Synthesis and Applications of Resins : Research on the synthesis of oxetane derivatives for preparing cross-linked polyoxetane resins demonstrated their potential in creating materials with specific properties, like having a pendant bromide at the spacer end (Motoi et al., 1988).

Safety And Hazards

The compound is classified under the GHS02 pictogram, with a signal word of “Danger” and a hazard statement of H225 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

3-ethynyl-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMBEVUFBLJCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855901
Record name 3-Ethynyl-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-3-methyloxetane

CAS RN

1290541-27-3
Record name 3-Ethynyl-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
G Rai, DJ Urban, BT Mott, X Hu, SM Yang… - Journal of medicinal …, 2020 - ACS Publications
… This compound was synthesized from coupling the advanced intermediate VIIf (0.196 mmol, 0.125 g) with 3-ethynyl-3-methyloxetane (0.235 mmol) using the general Sonogashira …
Number of citations: 28 pubs.acs.org

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